molecular formula C7H6Cl2F3N B13679666 5-(Chloromethyl)-2-(trifluoromethyl)pyridine hydrochloride

5-(Chloromethyl)-2-(trifluoromethyl)pyridine hydrochloride

Cat. No.: B13679666
M. Wt: 232.03 g/mol
InChI Key: FMEZXRMVIPNSPP-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-(trifluoromethyl)pyridine hydrochloride is a chemical compound that features a pyridine ring substituted with a chloromethyl group at the 5-position and a trifluoromethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-(trifluoromethyl)pyridine hydrochloride typically involves the chloromethylation of 2-(trifluoromethyl)pyridine. One common method includes the reaction of 2-(trifluoromethyl)pyridine with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group at the 5-position .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chloromethylation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-(trifluoromethyl)pyridine hydrochloride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Products include substituted pyridines with various functional groups.

    Oxidation: Pyridine N-oxides.

    Reduction: Methyl-substituted pyridines.

Scientific Research Applications

5-(Chloromethyl)-2-(trifluoromethyl)pyridine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-(trifluoromethyl)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s chloromethyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Chloromethyl)-2-(trifluoromethyl)pyridine hydrochloride is unique due to the presence of both the chloromethyl and trifluoromethyl groups, which confer distinct reactivity and properties. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

Molecular Formula

C7H6Cl2F3N

Molecular Weight

232.03 g/mol

IUPAC Name

5-(chloromethyl)-2-(trifluoromethyl)pyridine;hydrochloride

InChI

InChI=1S/C7H5ClF3N.ClH/c8-3-5-1-2-6(12-4-5)7(9,10)11;/h1-2,4H,3H2;1H

InChI Key

FMEZXRMVIPNSPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CCl)C(F)(F)F.Cl

Origin of Product

United States

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